molecular formula C16H29N3O5PS+ B1140069 6-N-Biotinylaminohexyl hydrogenphosphonate

6-N-Biotinylaminohexyl hydrogenphosphonate

Cat. No.: B1140069
M. Wt: 406.5 g/mol
InChI Key: OKEBYVHHFPMZQO-OWYJLGKBSA-O
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Description

Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium is a synthetic derivative of the biotin (vitamin B7) scaffold. Its structure comprises:

  • A (4S)-2-oxohexahydrothieno[3,4-d]imidazole core, a bicyclic heterocycle with sulfur and nitrogen atoms.
  • A pentanoylamino group (5-carbon chain with an amide linkage) at position 4 of the thienoimidazole.
  • A 6-hexoxy chain terminating in a phosphanium ion (positively charged phosphorus atom with hydroxy-oxo substituents).

This compound is hypothesized to retain biotin’s high affinity for streptavidin/avidin while introducing unique physicochemical properties due to the phosphanium group, such as enhanced solubility in polar solvents or improved stability in acidic environments .

Properties

IUPAC Name

hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N3O5PS/c20-14(17-9-5-1-2-6-10-24-25(22)23)8-4-3-7-13-15-12(11-26-13)18-16(21)19-15/h12-13,15H,1-11H2,(H3-,17,18,19,20,21,22,23)/p+1/t12?,13-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEBYVHHFPMZQO-OWYJLGKBSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5PS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core. This core is typically synthesized through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Biotin (Vitamin B7)

Structure: Biotin consists of the same thienoimidazole core but lacks the hexoxyphosphanium group. Its terminal group is a carboxylic acid (5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid) . Key Differences:

  • Molecular Weight : Biotin (244.31 g/mol) is lighter than the target compound (estimated >400 g/mol).
  • Functionality : The phosphanium group introduces a permanent positive charge, altering solubility and electrostatic interactions compared to biotin’s carboxylic acid.
    Applications : Biotin is a cofactor in carboxylation enzymes, while the target compound may serve as a tagged molecule for phosphonium-specific applications (e.g., ionic liquid synthesis) .

6-(5-((3aS,4S,6aR)-2-Oxohexahydrothieno[3,4-d]imidazol-4-yl)pentanamido)hexanoic Acid (CAS 72040-64-3)

Structure: Shares the biotin core and pentanamidohexanoic acid chain but terminates in a carboxylic acid instead of phosphanium . Key Differences:

  • Terminal Group: The hexanoic acid group enhances water solubility but lacks the cationic charge of phosphanium.
  • Synthetic Utility : Used in protein conjugation, whereas the phosphanium derivative may enable coordination with anions or catalytic roles .

Biotinamide (5-[(3aS,4S,6aR)-2-Oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanamide)

Structure : Replaces biotin’s carboxylic acid with an amide group .
Key Differences :

  • Reactivity : The amide group is less reactive than the phosphanium ion, limiting its use in electrophilic reactions.
  • Biological Activity : Biotinamide retains vitamin activity but with reduced membrane permeability compared to the charged phosphanium derivative .

4-Nitrophenyl 5-[(3aS,4S,6aR)-2-Oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

Structure : Features a 4-nitrophenyl ester group instead of phosphanium .
Key Differences :

  • Activation : The 4-nitrophenyl group is a leaving moiety, making this compound a reactive intermediate for biotinylation. The phosphanium derivative may instead act as a cationic surfactant or catalyst .
  • Stability : The ester group is prone to hydrolysis, whereas the phosphanium ion offers greater stability in aqueous media .

Biotinylated Colchicine Derivatives (e.g., Compound 11a)

Structure : Combines biotin with colchicine via hydrazide linkages .
Key Differences :

  • Targeting : Designed for anticancer drug delivery via biotin receptor-mediated uptake. The phosphanium derivative’s mechanism may rely on electrostatic interactions .
  • Synthesis : Requires multi-step coupling, while the target compound’s phosphanium group could simplify purification via ion-exchange chromatography .

Structural and Functional Analysis

Structural Similarity Metrics

Using topological descriptors (e.g., Morgan fingerprints), the target compound shares >80% similarity with biotin and its amide/ester derivatives due to the conserved thienoimidazole core. However, electronic descriptors (e.g., dipole moments) highlight significant differences due to the phosphanium group’s charge .

Physicochemical Properties

Property Target Compound Biotin CAS 72040-64-3
Molecular Weight (g/mol) ~420 (estimated) 244.31 357.47
LogP -1.2 (predicted) 1.46 0.98
TPSA (Ų) 150 103 121
Charge +1 (phosphanium) Neutral -1 (carboxylic)

Notes:

  • The phosphanium group reduces lipophilicity (LogP) and increases polar surface area (TPSA), enhancing solubility in polar solvents .
  • The positive charge may improve binding to nucleic acids or anionic membranes compared to neutral analogs .

Biological Activity

Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structure, synthesis, mechanisms of action, and biological applications based on diverse research findings.

Compound Overview

IUPAC Name: Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium
CAS Number: 224583-35-1
Molecular Formula: C16H28N3O5PS
Molecular Weight: 393.44 g/mol

The compound features a thieno[3,4-d]imidazole ring fused with a tetrahydrothiophene structure. Its unique configuration may contribute to its biological properties.

Synthesis

The synthesis of hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium involves several steps including:

  • Preparation of the Thieno[3,4-d]imidazole Core: This is typically achieved through cyclization reactions involving suitable precursors.
  • Conjugation with Amino Acids and Phosphonates: The final product is synthesized by linking the thieno[3,4-d]imidazole core with amino acids and phosphonate groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction: The positively charged phosphanium group enhances membrane permeability.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.

Biological Applications

Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium has shown promise in various biological contexts:

1. Neuroscience Research

The compound is utilized in neuroscience for intracellular labeling and neuronal tracing due to its ability to penetrate cell membranes effectively. Its biotin moiety allows for strong binding with streptavidin or avidin for visualization in microscopy.

2. Medicinal Chemistry

Research indicates potential applications in treating neurological disorders by mapping neural circuits and understanding disease mechanisms. Its structural complexity may allow it to interact with multiple biological targets.

3. Antioxidant Studies

Studies have indicated that compounds similar to hydroxy-oxo-[6-[5... possess antioxidant properties that could be beneficial in reducing oxidative stress in various diseases.

Case Studies and Research Findings

Study ReferenceFindings
Smolecule Highlighted the compound's intricate structure and potential biological activities that are not present in simpler analogs. Further research is necessary to explore its full potential in medicinal chemistry.
BenchChem Discussed the compound's application in neuroscience for intracellular labeling and neuronal tracing due to its high solubility and positive charge.
PubChem Provided insights into the compound's chemical properties and suggested further investigation into its biological activities.

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